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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 3-
Ethylnonane (C11H24). The document summarizes key thermodynamic data, details the
experimental protocols used for their determination, and illustrates fundamental thermodynamic
relationships and experimental workflows through diagrams. Given the prevalence of
calculated data for this specific isomer, this guide emphasizes experimental methodologies
common for branched alkanes to provide a robust framework for understanding its
thermodynamic behavior.

Physicochemical and Thermodynamic Data

3-Ethylnonane is a branched alkane with the molecular formula C11Hz24 and a molecular
weight of 156.31 g/mol .[1][2] Its branched structure influences its physical and thermodynamic
properties compared to its linear isomer, undecane. The following tables summarize available
property data. It is critical to note that many readily available values are derived from
computational models (e.g., Joback method) rather than direct experimental measurement.

Table 1: General Physicochemical Properties of 3-Ethylnonane
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Property Value Unit Source Type
Molecular Formula CiiH24 - -

Molecular Weight 156.31 g/mol IUPAC

CAS Number 17302-11-3 - -

Normal Boiling Point 462.05 (188.9 °C) K Calculated
Density ~0.7 g/cm3 -

Table 2: Key Thermodynamic Properties of 3-Ethylnonane

Property Symbol Value Unit Source Type
Standard
Enthalpy of AfH® -275.65 kJ/mol Calculated

Formation (gas)

Standard Gibbs

Free Energy of AfG® 39.30 kJ/mol Calculated
Formation
Enthalpy of
o AvapH® 39.69 kJ/mol Calculated

Vaporization
Enthalpy of

) AfusH® 20.72 kJ/mol Calculated
Fusion

Note: The values in the tables are primarily from computational estimations, as experimental
data for 3-Ethylnonane is sparse in publicly accessible literature. These values are useful for
approximation but should be used with caution where high precision is required.

Fundamental Thermodynamic Relationships

The core thermodynamic properties are governed by fundamental equations. The Gibbs free
energy (G) relates enthalpy (H) and entropy (S) at a given temperature (T), defining the
spontaneity of a process.
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Fundamental relationship between Gibbs free energy, enthalpy, and entropy.

Experimental Protocols for Thermodynamic
Characterization

Direct experimental measurement provides the most reliable thermodynamic data. While

specific protocols for 3-Ethylnonane are not readily available, the following sections describe

standard, high-precision methods used for characterizing similar liquid hydrocarbons.

Determination of Enthalpy of Combustion (AcH°)

The standard enthalpy of combustion is a critical property from which the standard enthalpy of

formation (AfH®) can be derived using Hess's Law. The primary technique for this measurement

is oxygen bomb calorimetry.

Methodology:

Sample Preparation: A precise mass of the liquid sample (e.g., 3-Ethylnonane) is
encapsulated in a container of known low combustibility. A fuse, typically made of cotton or
platinum wire, is placed in contact with the sample.

Calorimeter Assembly: The sealed sample container (the "bomb") is placed within a
calorimeter, which is a well-insulated vessel containing a precisely measured quantity of
water. The bomb is pressurized with pure oxygen (typically to ~30 atm) to ensure complete
combustion.

Calibration: The heat capacity of the calorimeter system (Ccal) is determined by combusting
a standard reference material with a precisely known enthalpy of combustion, such as
benzoic acid. The temperature change (AT) from this calibration experiment allows for the
calculation of Ccal using the formula: Ccal = (q_standard / AT _calibration)

Combustion: The sample is ignited electrically. The combustion reaction is exothermic,
releasing heat that is absorbed by the bomb and the surrounding water, causing a
temperature rise. The temperature of the water is meticulously recorded before, during, and
after the reaction to determine the maximum temperature change (AT_sample).
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o Data Analysis: The total heat released by the sample combustion (g_reaction) is calculated
using the calorimeter's heat capacity and the measured temperature change: q_reaction = -
Ccal * AT _sample

o Corrections: Adjustments are made for the heat released by the ignition fuse and for the
formation of any side products like nitric acid (from residual nitrogen in the bomb).

o Enthalpy Calculation: The molar enthalpy of combustion (AcH®) is calculated by dividing the
corrected heat of reaction by the number of moles of the sample combusted.

Determination of Heat Capacity (Cp)

The isobaric heat capacity (Cp), which is the heat required to raise the temperature of a
substance by one degree at constant pressure, is typically measured using a Calvet-type
differential heat-flux calorimeter or by Differential Scanning Calorimetry (DSC).

Methodology (Calvet-type Calorimeter):

» Instrument Setup: A Calvet-type calorimeter consists of two cells (a sample cell and a
reference cell) surrounded by a heat flux sensor. The reference cell is typically left empty or
contains a known standard.

o Sample Loading: A known mass of 3-Ethylnonane is hermetically sealed into the sample
cell.

o Measurement: The calorimeter is subjected to a controlled temperature program, often a
series of small temperature steps. At each step, heat flows into both the sample and
reference cells.

» Differential Measurement: The instrument measures the differential heat flow between the
sample and reference cells. This differential is directly proportional to the heat capacity of the
sample.

o Calculation: By comparing the heat flow to that of a known standard (like sapphire) under the
same conditions, the specific heat capacity of the sample can be determined with high
accuracy across a range of temperatures.
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The following diagram illustrates the general workflow for determining the standard enthalpy of
formation, which begins with the experimental measurement of the enthalpy of combustion.

Workflow for determining AfH® from experimental AcH®.

Conclusion

The thermodynamic properties of 3-Ethylnonane are essential for process design, safety
analysis, and computational modeling in chemical and pharmaceutical research. While a
complete set of experimentally validated data for this specific compound is not widely
published, established methodologies for branched alkanes provide a clear path for their
determination. Oxygen bomb calorimetry and differential heat-flux calorimetry are the gold-
standard techniques for accurately measuring the enthalpy of combustion and heat capacity,
respectively. These experimental values form the foundation for a robust and reliable
thermodynamic characterization. For applications requiring high accuracy, it is recommended
that these experimental protocols be followed rather than relying solely on computationally
estimated values.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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